molecular formula C9H10ClF2N B1424996 (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride CAS No. 1402222-66-5

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

Cat. No.: B1424996
CAS No.: 1402222-66-5
M. Wt: 205.63 g/mol
InChI Key: IMYLOCHFFLYHPS-RDNZEXAOSA-N
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Description

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a 3,4-difluorophenyl group and an amine group

Scientific Research Applications

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound is used as an intermediate to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. Dust formation should be avoided and breathing in mist, gas, or vapors should be prevented. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured and all sources of ignition should be removed. Personnel should be evacuated to safe areas and people should be kept away from and upwind of any spill or leak .

Future Directions

As an intermediate used to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors, this compound could have potential applications in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of diiodofluoromethane to introduce the fluorine atoms, followed by cyclopropanation and amination steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropanamine derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,4-difluorophenyl)ethanol: Shares the difluorophenyl group but differs in the presence of an ethanol group instead of a cyclopropanamine.

    (1R,2S)-2-(3,4-difluorophenyl)cyclopropane: Lacks the amine group, making it less reactive in certain chemical reactions.

Uniqueness

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is unique due to its combination of a cyclopropane ring, difluorophenyl group, and amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYLOCHFFLYHPS-RDNZEXAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156491-10-9, 1402222-66-5
Record name (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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